1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H10N2O. It is characterized by the presence of both pyridine and pyrrole rings, which are connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of pyridine-2-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution on the pyridine ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
- 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carboxylic acid
- 1-Pyridin-2-ylmethyl-1H-pyrrole-2-methanol
- 1-Pyridin-2-ylmethyl-1H-pyrrole-2-amine
Comparison: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For example, the aldehyde group can undergo oxidation and reduction reactions, which are not possible with the carboxylic acid or alcohol derivatives. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-5-3-7-13(11)8-10-4-1-2-6-12-10/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISMHMPFYBWTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396462 |
Source
|
Record name | 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383135-91-9 |
Source
|
Record name | 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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